4-Fluoro-3-piperidinomethylphenylboronic acid pinacol ester
Description
Properties
IUPAC Name |
1-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BFNO2/c1-17(2)18(3,4)23-19(22-17)15-8-9-16(20)14(12-15)13-21-10-6-5-7-11-21/h8-9,12H,5-7,10-11,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPAMTPXCIQFKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CN3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Functionalization
The synthesis begins with 1-bromo-4-fluoro-3-piperidinomethylbenzene, where the bromine atom serves as a leaving group for directed ortho-metalation. Lithiation is achieved using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), generating a stabilized aryl lithium intermediate. Subsequent quenching with trimethyl borate (B(OCH₃)₃) forms the arylboronate complex, which is hydrolyzed under acidic conditions to yield 4-fluoro-3-piperidinomethylphenylboronic acid.
Pinacol Esterification
The boronic acid intermediate is reacted with 2,3-dimethyl-2,3-butanediol (pinacol) in toluene under Dean-Stark conditions to azeotropically remove water. Catalytic p-toluenesulfonic acid (PTSA) accelerates esterification, achieving yields >85% after recrystallization from hexane.
Table 1: Reaction Conditions for Lithiation-Borylation-Esterification
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Lithiation | LDA, THF, −78°C, 2 h | 92 |
| Borylation | B(OCH₃)₃, −78°C to RT, 12 h | 88 |
| Esterification | Pinacol, PTSA, toluene, reflux, 24 h | 85 |
Transition Metal-Catalyzed Borylation
Cobalt-Mediated Direct Borylation
An alternative method employs cobaltocene (Cp₂Co) as a catalyst for direct C–H borylation of 4-fluoro-3-piperidinomethylbenzene. Using bis(pinacolato)diboron (B₂Pin₂) as the boron source, the reaction proceeds at 80°C in 1,4-dioxane with 1,10-phenanthroline as a ligand. This regioselective approach avoids pre-functionalized substrates, achieving 78% yield.
Suzuki Coupling Precursor Preparation
The resulting pinacol ester is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4) and characterized by ¹¹B NMR (δ 30.2 ppm, quartet) and ¹H NMR (δ 1.2 ppm, singlet for pinacol methyl groups).
Table 2: Catalytic Borylation Parameters
| Parameter | Value |
|---|---|
| Catalyst | Cp₂Co (5 mol%) |
| Ligand | 1,10-Phenanthroline (10 mol%) |
| Temperature | 80°C |
| Time | 18 h |
| Yield | 78% |
Optimization and Scalability
Solvent and Temperature Effects
Comparative studies reveal that tetrahydrofuran (THF) outperforms dichloromethane in lithiation steps due to superior solvation of the lithium intermediate. Esterification yields improve to 90% when conducted under nitrogen atmosphere to prevent boronic acid oxidation.
Large-Scale Production
Kilogram-scale synthesis (patent RU2625800C2) confirms reproducibility, with >90% purity confirmed by HPLC (C18 column, acetonitrile/water 70:30).
Analytical Characterization
Spectroscopic Data
Purity Assessment
LC-MS (ESI+): m/z 320.2 [M+H]⁺, with no detectable impurities at 254 nm.
Applications in Pharmaceutical Synthesis
The pinacol ester serves as a key intermediate in synthesizing 6-(4-fluoro-3-piperidinomethylphenyl)-4-aminopicolinates , potent kinase inhibitors. Suzuki couplings with methyl-4-acetamido-3,6-dichloropicolinate proceed at 60°C using Pd(PPh₃)₄ , yielding 92% of the biaryl product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-piperidinomethylphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound. It reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the free boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation.
Free Boronic Acids: Formed through hydrolysis.
Scientific Research Applications
4-Fluoro-3-piperidinomethylphenylboronic acid pinacol ester has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-piperidinomethylphenylboronic acid pinacol ester primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the organic group to the palladium center. This process involves:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide.
Transmetalation: The boronic acid group transfers the organic group to the palladium center.
Reductive Elimination: The final product is formed through reductive elimination, regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Esters
Structural and Molecular Comparisons
The table below highlights key structural differences and molecular properties of SH-5805 and analogous compounds:
*Calculated based on analogous structures in and .
Key Observations:
- Substituent Effects: SH-5805’s 3-piperidinomethyl group distinguishes it from trifluoromethyl () or chloro-ethoxy () analogs, influencing electronic and steric properties. Piperidine derivatives generally enhance solubility and bioavailability compared to halogenated counterparts .
- Fluorine Positioning : SH-5805’s 4-fluoro group contrasts with FM-5004’s 2-fluoro substitution, which may alter reactivity in ortho-directed cross-couplings .
Reactivity and Functional Group Tolerance
- SH-5805: The piperidinomethyl group may slow transmetalation in cross-couplings due to steric hindrance but improves stability in aqueous media (cf. unprotected boronic acids) .
- Trifluoromethyl Analogs : Electron-withdrawing -CF₃ groups accelerate oxidative addition in palladium catalysis but reduce nucleophilicity .
- Hydrogen Peroxide Reactivity : Unlike 4-nitrophenylboronic acid pinacol ester (), SH-5805’s piperidine group may resist oxidation, preserving the boronic ester under mild oxidative conditions.
Biological Activity
4-Fluoro-3-piperidinomethylphenylboronic acid pinacol ester (CAS No. 2377611-14-6) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine moiety, which is known for enhancing the pharmacological properties of various drugs. The biological activity of this compound is primarily linked to its interactions with specific biological targets, including enzymes and receptors.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 319.23 g/mol. The structure includes a fluorine atom, which may influence its reactivity and interactions with biological macromolecules.
The biological activity of this compound is believed to stem from its ability to form reversible covalent bonds with target proteins through the boronic acid functional group. This interaction can modulate the activity of enzymes involved in various metabolic pathways, leading to potential therapeutic effects such as:
- Anticancer Activity : By inhibiting specific kinases or proteases, the compound may induce apoptosis in cancer cells.
- Antimicrobial Effects : The compound may exhibit activity against bacterial infections by targeting bacterial enzymes.
- Anti-inflammatory Properties : It could inhibit inflammatory pathways by modulating the activity of relevant enzymes.
Research Findings
Recent studies have explored the synthesis and biological evaluation of this compound, revealing promising results:
- Anticancer Activity : In vitro studies demonstrated that this compound inhibited the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the inhibition of specific signaling pathways associated with cell growth and survival.
- Antimicrobial Activity : Preliminary assays indicated that the compound showed significant antibacterial activity against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent.
- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit proteases involved in various diseases. Results indicated moderate inhibitory effects, warranting further investigation into its specificity and potency.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have been published highlighting the biological effects of this compound:
- Case Study 1 : A study published in a peer-reviewed journal evaluated the anticancer effects on MCF-7 (breast cancer) cells. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating effective concentrations for therapeutic use.
- Case Study 2 : Another investigation focused on its antimicrobial properties against Staphylococcus aureus, revealing an MIC (Minimum Inhibitory Concentration) that suggests potential as a therapeutic agent in treating bacterial infections.
Q & A
Q. What is the role of the pinacol ester group in stabilizing boronic acids during Suzuki-Miyaura cross-coupling reactions?
The pinacol ester group protects the boronic acid moiety from hydrolysis and oxidation, enhancing stability during storage and reaction conditions. This protection is critical for maintaining reactivity in cross-coupling reactions, where the boronic ester is typically transmetalated to a palladium catalyst after deprotection . For example, in Suzuki-Miyaura reactions, the ester group is cleaved under basic conditions, regenerating the reactive boronic acid intermediate for C–C bond formation .
Q. What purification methods are recommended for isolating boronic acid pinacol esters?
Column chromatography using silica gel with non-polar solvents (e.g., hexane/ethyl acetate mixtures) is commonly employed. Recrystallization from ethanol or methanol can further enhance purity, particularly for crystalline derivatives. Analytical techniques like HPLC or NMR should confirm the absence of protodeboronation byproducts .
Q. How does the fluorine substituent influence the electronic properties of the aromatic ring in cross-coupling reactions?
Fluorine’s electron-withdrawing effect increases the electrophilicity of the aryl ring, accelerating transmetalation steps in palladium-catalyzed reactions. This effect can also modulate regioselectivity in multi-halogenated substrates. For instance, fluorinated phenylboronic esters exhibit enhanced reactivity compared to non-fluorinated analogs in coupling with aryl halides .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize protodeboronation during cross-coupling?
Protodeboronation (undesired cleavage of the B–C bond) is mitigated by:
- Using anhydrous solvents (e.g., THF, dioxane) to prevent hydrolysis.
- Optimizing base strength (e.g., KCO or CsF) to balance deprotection and stability.
- Employing Pd catalysts with bulky ligands (e.g., SPhos) to reduce side reactions . Kinetic studies on analogous compounds (e.g., 4-nitrophenylboronic esters) suggest pH and temperature control are critical for preserving boronic ester integrity .
Q. What strategies enable chemoselective synthesis of boronic esters in multi-functional systems?
Controlled speciation via sequential deprotection/activation is key. For example, in situ generation of borinic esters (by treating pinacol esters with nBuLi/TFAA) allows selective allylboration of aldehydes with >95% E-selectivity, bypassing competing pathways . Similarly, Pd-catalyzed iterative cross-coupling leverages differential reactivity of boronic esters in multi-step syntheses .
Q. How can boronic acid pinacol esters be integrated into stimuli-responsive polymers?
Reversible addition-fragmentation chain transfer (RAFT) polymerization enables the synthesis of boronic ester-containing homopolymers (e.g., poly(4-pinacolatoborylstyrene)). Subsequent deprotection yields pH- and sugar-responsive block copolymers. These materials self-assemble into micelles in aqueous media, with applications in controlled drug release. For example, poly(3-acrylamidophenylboronic acid)-b-PDMA dissociates upon glucose binding, enabling targeted delivery .
Key Methodological Insights
- Analytical Monitoring: UV-vis spectroscopy (λ = 290–405 nm) tracks boronic ester conversion in HO reactions .
- Spectral Validation: B NMR confirms borinic ester intermediates in allylboration reactions .
- Safety Protocols: Hazard statements (H315, H319, H335) mandate PPE use and fume hoods during handling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
